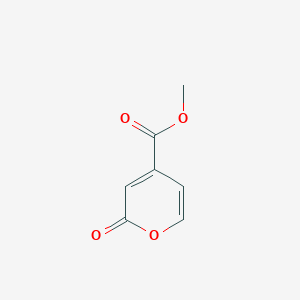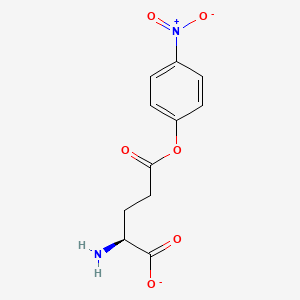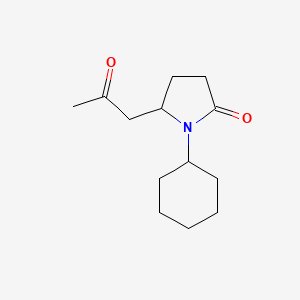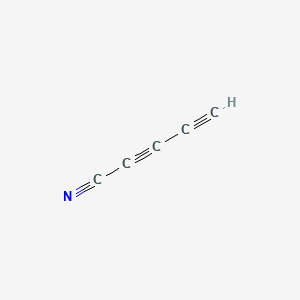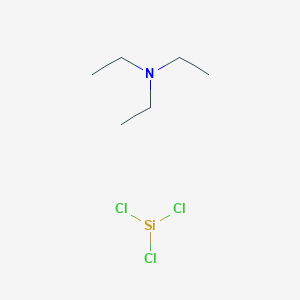
CID 78070218
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylethanamine–trichlorosilane (1/1) is a chemical compound that combines the properties of an amine and a silane. This compound is known for its applications in organic synthesis and material science. The presence of both amine and silane groups allows it to participate in a variety of chemical reactions, making it a versatile reagent in the laboratory.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N-Diethylethanamine–trichlorosilane (1/1) can be synthesized through the reaction of N,N-diethylethanamine with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:
(C2H5)2NH+SiHCl3→(C2H5)2NSiHCl3
Industrial Production Methods
In an industrial setting, the production of N,N-Diethylethanamine–trichlorosilane (1/1) involves the careful control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any by-products or impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethylethanamine–trichlorosilane (1/1) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the trichlorosilane group can be substituted by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Condensation Reactions: It can react with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Such as alcohols, amines, and thiols.
Catalysts: Acid or base catalysts can be used to facilitate certain reactions.
Solvents: Anhydrous solvents like toluene or dichloromethane are commonly used.
Major Products
Silanols: Formed through hydrolysis.
Siloxanes: Formed through condensation reactions.
Substituted Silanes: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
N,N-Diethylethanamine–trichlorosilane (1/1) has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N-Diethylethanamine–trichlorosilane (1/1) involves the interaction of its amine and silane groups with various molecular targets. The amine group can act as a nucleophile, while the silane group can undergo hydrolysis and condensation reactions. These interactions enable the compound to modify surfaces, form stable bonds, and participate in complex chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylamine: A simpler amine with similar nucleophilic properties.
Trimethylsilyl Chloride: A silane compound with similar reactivity in substitution and condensation reactions.
N,N-Diisopropylethylamine: Another amine with steric hindrance, affecting its reactivity.
Uniqueness
N,N-Diethylethanamine–trichlorosilane (1/1) is unique due to the combination of amine and silane functionalities in a single molecule. This dual functionality allows it to participate in a broader range of reactions compared to compounds with only one functional group. Its ability to form stable siloxane bonds and modify surfaces makes it particularly valuable in material science and industrial applications.
Eigenschaften
Molekularformel |
C6H15Cl3NSi |
|---|---|
Molekulargewicht |
235.6 g/mol |
InChI |
InChI=1S/C6H15N.Cl3Si/c1-4-7(5-2)6-3;1-4(2)3/h4-6H2,1-3H3; |
InChI-Schlüssel |
VFYJAGOOAWLHJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



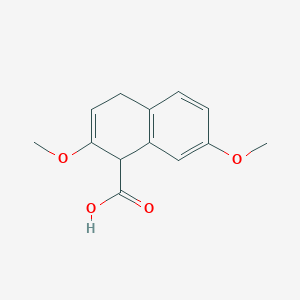
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)
![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
mercury](/img/structure/B14615352.png)
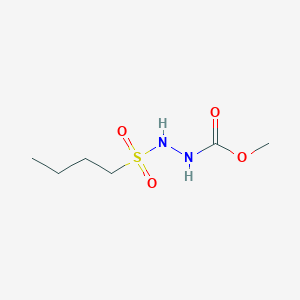
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)

![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
